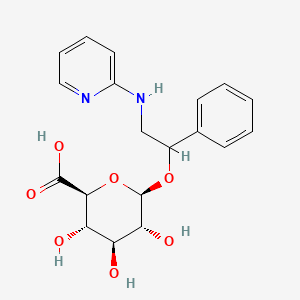

Phenyramidol Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyramidol Glucuronide is a metabolite of Phenyramidol, a pharmaceutical drug known for its analgesic and muscle-relaxant properties. Phenyramidol works by blocking interneurons in the brain stem and spinal cord, and it is eliminated in the liver through glucuronidation . The glucuronide form of Phenyramidol is excreted through the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyramidol Glucuronide involves the glucuronidation of Phenyramidol. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Phenyramidol Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to Phenyramidol and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDPGA and UGT enzymes in a buffered aqueous solution.

Major Products

Hydrolysis: Phenyramidol and glucuronic acid.

Conjugation: This compound.

Scientific Research Applications

Phenyramidol Glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of Phenyramidol in the body.

Toxicology: Investigating the potential nephrotoxic effects of Phenyramidol and its metabolites.

Drug Development: Exploring the role of glucuronidation in drug metabolism and the development of new pharmaceuticals.

Mechanism of Action

Phenyramidol Glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of Phenyramidol. The parent compound, Phenyramidol, exerts its effects by blocking interneurons in the brain stem and spinal cord, thereby providing analgesic and muscle-relaxant properties .

Comparison with Similar Compounds

Phenyramidol Glucuronide can be compared to other glucuronide metabolites such as:

Morphine-6-glucuronide: A pharmacologically active metabolite of morphine with analgesic properties.

Paracetamol Glucuronide: A major metabolite of paracetamol, aiding in its excretion.

This compound is unique in its specific application to Phenyramidol metabolism and its role in facilitating the excretion of this muscle relaxant and analgesic .

Properties

Molecular Formula |

C19H22N2O7 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-phenyl-2-(pyridin-2-ylamino)ethoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C19H22N2O7/c22-14-15(23)17(18(25)26)28-19(16(14)24)27-12(11-6-2-1-3-7-11)10-21-13-8-4-5-9-20-13/h1-9,12,14-17,19,22-24H,10H2,(H,20,21)(H,25,26)/t12?,14-,15-,16+,17-,19+/m0/s1 |

InChI Key |

MCRHUVXLYYFQQH-LMQNMRCQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.